molecular formula C16H23NO B1369096 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde CAS No. 894213-72-0

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde

Cat. No.: B1369096
CAS No.: 894213-72-0
M. Wt: 245.36 g/mol
InChI Key: BYZKCGFGBVMXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde belongs to the class of substituted benzaldehydes characterized by the presence of both aromatic aldehyde functionality and nitrogen-containing heterocyclic substituents. The compound exhibits a molecular formula of C₁₆H₂₃NO with a molecular weight of 245.36 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service registry number 894213-72-0 uniquely identifies this compound in chemical databases and literature.

The structural framework incorporates a benzaldehyde core substituted with two methyl groups at the 2,5-positions and a (3-methylpiperidin-1-yl)methyl group at the 3-position. This substitution pattern creates a molecule with multiple reactive sites and conformational flexibility. The International Union of Pure and Applied Chemistry name precisely describes the compound as 2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde, reflecting the systematic nomenclature conventions for complex organic molecules.

The compound's classification extends beyond simple benzaldehyde derivatives to encompass nitrogen-containing heterocycles, specifically piperidine-substituted aromatics. The piperidine ring adopts characteristic chair conformations, while the benzaldehyde moiety provides electrophilic character through the carbonyl group. The InChI key BYZKCGFGBVMXQN-UHFFFAOYSA-N serves as a unique molecular identifier for computational and database applications.

Property Value
Molecular Formula C₁₆H₂₃NO
Molecular Weight 245.36 g/mol
Chemical Abstracts Service Number 894213-72-0
International Union of Pure and Applied Chemistry Name 2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
InChI Key BYZKCGFGBVMXQN-UHFFFAOYSA-N
Physical Form Liquid
Purity 95%

Historical Context of Substituted Benzaldehydes with Piperidine Moieties

The development of substituted benzaldehydes incorporating piperidine moieties represents a significant evolution in heterocyclic chemistry that emerged from the broader study of nitrogen-containing compounds in the mid-twentieth century. Substituted benzaldehydes have long been recognized as versatile synthetic intermediates, with their significance expanding considerably through the incorporation of additional functional groups and heterocyclic substituents. The combination of benzaldehyde cores with piperidine rings emerged as researchers recognized the potential for creating molecules with enhanced biological activity and synthetic utility.

Piperidine derivatives gained prominence in medicinal chemistry during the 1950s, particularly in connection with the search for ganglion-blocking agents and other pharmaceutical applications. The systematic exploration of 2,2,6,6-tetrasubstituted piperidines during this period established foundational knowledge about the synthesis and properties of complex piperidine-containing molecules. This historical development provided the synthetic methodology and understanding necessary for creating more sophisticated piperidine-benzaldehyde conjugates.

The evolution of piperidine chemistry has been marked by significant advances in synthetic methodology, particularly the development of multicomponent reactions and catalytic processes that enable the efficient construction of complex molecular architectures. The recognition that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction has driven continued research into novel synthetic approaches and applications. The development of biocatalytic synthesis methods, such as those involving lipase-catalyzed multicomponent reactions of benzaldehyde, aniline, and acetoacetate ester, has further expanded the synthetic toolbox available for creating piperidine derivatives.

Historical investigations into the mechanism of piperidine-catalyzed reactions, such as the Knoevenagel condensation, have revealed fundamental insights about the role of piperidine as both a synthetic target and a catalytic agent. These mechanistic studies have demonstrated that piperidine catalysts function primarily by facilitating elimination steps rather than activating electrophiles through iminium ion formation, providing important guidance for synthetic strategy development.

Position in Contemporary Organic Chemistry Research

Contemporary organic chemistry research has positioned this compound and related compounds at the forefront of heterocyclic synthesis and medicinal chemistry investigations. The compound represents a convergence of several important research themes, including the development of efficient synthetic methodologies for complex heterocycles, the exploration of structure-activity relationships in biologically active compounds, and the advancement of multicomponent reaction chemistry.

Recent advances in piperidine derivative synthesis have emphasized the development of more efficient and selective synthetic pathways, with particular attention to intramolecular and intermolecular reaction strategies. The synthesis of piperidine-containing compounds through various cyclization approaches, including gold-catalyzed annulation procedures and palladium-catalyzed asymmetric reactions, has provided new avenues for accessing structurally diverse piperidine derivatives. These methodological advances have direct relevance to the synthesis and functionalization of compounds like this compound.

The integration of piperidine and thiosemicarbazone moieties in contemporary drug design represents a particularly active area of research, with studies demonstrating the potential for creating hybrid molecules with enhanced biological activity. Research into 4-piperidine-based thiosemicarbazones as dihydrofolate reductase inhibitors has shown promising results, with inhibitory activity values ranging from 13.70 to 47.30 micromolar. These findings highlight the continued importance of piperidine-containing compounds in medicinal chemistry research.

Current research efforts have also focused on the development of environmentally sustainable synthetic approaches, including biocatalytic methods for piperidine synthesis. The use of immobilized lipases for multicomponent reactions has demonstrated excellent yields and catalyst reusability, addressing important concerns about synthetic efficiency and environmental impact. These advances in green chemistry approaches have particular relevance for the large-scale synthesis of piperidine derivatives for pharmaceutical applications.

Research Area Recent Developments
Synthetic Methodology Gold-catalyzed annulation, asymmetric palladium catalysis
Medicinal Chemistry Dihydrofolate reductase inhibitors, antimicrobial agents
Biocatalysis Lipase-catalyzed multicomponent reactions
Green Chemistry Sustainable synthetic approaches, catalyst reusability

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of complex nitrogen-containing heterocycles. Piperidine derivatives represent one of the most prevalent structural motifs in pharmaceutical compounds, with more than 7000 piperidine-related publications appearing in the scientific literature during recent years. This remarkable research activity reflects the fundamental importance of piperidine-containing compounds in drug discovery and development.

The structural characteristics of piperidine rings, particularly their ability to adopt stable chair conformations and their capacity for extensive functionalization, make them invaluable building blocks in medicinal chemistry. The six-membered heterocycle structure of piperidine, containing one nitrogen atom and five carbon atoms in the sp³-hybridized state, provides a stable framework that can accommodate diverse substitution patterns while maintaining favorable pharmacological properties. The incorporation of such rings into benzaldehyde frameworks creates molecules with multiple sites for interaction with biological targets.

The compound exemplifies the principles of molecular hybridization, where the combination of two or more active structural elements creates new molecules that inherit advantageous properties from their constituent components. This approach has proven particularly successful in the development of compounds with enhanced potency and selectivity in biological systems. The benzaldehyde moiety provides reactivity for further synthetic transformations, while the piperidine component contributes to molecular stability and potential biological activity.

Recent research has demonstrated the broad applicability of piperidine derivatives in various therapeutic areas, including antimicrobial activity, enzyme inhibition, and central nervous system effects. Studies of piperidin-4-one derivatives have shown significant antimicrobial activity comparable to standard therapeutic agents, while maintaining favorable synthetic accessibility. The development of structure-activity relationships for piperidine-containing compounds has provided valuable insights for rational drug design approaches.

The significance of such compounds in heterocyclic chemistry is further emphasized by their role in fundamental mechanistic studies and the development of new synthetic methodologies. The diverse reaction pathways available for piperidine synthesis, including intramolecular cyclization, multicomponent reactions, and catalytic approaches, have contributed to the broader understanding of heterocyclic reaction mechanisms. These mechanistic insights have proven valuable for the design of new synthetic strategies and the optimization of existing methodologies.

Properties

IUPAC Name

2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZKCGFGBVMXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C(=CC(=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589505
Record name 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894213-72-0
Record name 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzaldehyde Core

The aldehyde functionality on the aromatic ring is commonly introduced via lithiation followed by formylation:

  • Lithiation and Formylation: Starting from a 2,5-dimethyl-substituted aromatic precursor, lithiation is performed using n-butyllithium at low temperature (approximately −64°C), followed by reaction with dimethylformamide (DMF) to yield the corresponding benzaldehyde intermediate. This method provides good regioselectivity and moderate to high yields (~45%).

Introduction of the Piperidinylmethyl Group

The 3-position substitution with a (3-methyl-1-piperidinyl)methyl group can be achieved by:

  • Alkylation Reaction: The benzaldehyde intermediate bearing a reactive leaving group (e.g., bromide) at the 3-position is subjected to nucleophilic substitution with 3-methylpiperidine or its derivatives. Silver carbonate is often used as a base to facilitate benzylation or alkylation reactions, leading to the formation of the piperidinylmethyl substituent.

  • Reductive Amination: Alternatively, reductive amination can be employed where the aldehyde group reacts with 3-methylpiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method allows direct formation of the secondary amine linkage at the benzylic position.

Use of Catalysts and Solvents

  • Lewis Acids: Aluminum chloride (AlCl3) is used for dealkylation or demethylation steps when protecting groups such as methyl ethers are present. This reaction is typically carried out in dichloromethane at room temperature and yields vary from 25% to 74% depending on substrate and conditions.

  • Palladium-Catalyzed Cross-Coupling: Suzuki–Miyaura cross-coupling reactions are employed to construct intermediate aryl derivatives, which can be further functionalized. Pd catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 are used with bases like potassium carbonate in solvents such as 1,4-dioxane/water mixtures at elevated temperatures (~90–110°C).

Reaction Conditions Optimization

  • Reaction times vary from 30 minutes to several hours depending on the step.
  • Temperature control is crucial, especially for lithiation and formylation steps.
  • Solvent choice impacts yield and selectivity; common solvents include tetrahydrofuran (THF), dichloromethane (CH2Cl2), and aqueous ethanol mixtures.

Representative Preparation Route Summary

Step Starting Material / Intermediate Reagents & Conditions Yield (%) Notes
1 2,5-Dimethylbenzene derivative n-BuLi (1.7 M in hexane), THF, −64°C; DMF, −63°C ~45 Lithiation and formylation to aldehyde
2 3-Bromo-2,5-dimethylbenzaldehyde 3-Methylpiperidine, Ag2CO3, toluene, reflux 53–76 Alkylation to introduce piperidinylmethyl group
3 Protected intermediate AlCl3, CH2Cl2, r.t. 25–74 Deprotection/demethylation if needed
4 Final compound Purification by silica gel chromatography Isolation of pure this compound

Research Findings and Analytical Data

  • NMR Characterization: Proton NMR confirms the presence of methyl groups at 2.22 and 2.24 ppm, and characteristic benzylic methylene protons at ~5.3 ppm. The piperidine ring protons appear as multiplets in the 1.8–3.0 ppm range.

  • Mass Spectrometry: Molecular ion peak at m/z 245 (M+), consistent with the molecular formula C16H23NO.

  • Purification: Column chromatography using chloroform/methanol mixtures is effective for isolation.

  • Yields: Overall yields for the multi-step synthesis range from moderate to good (45–76%), depending on reaction optimization.

Chemical Reactions Analysis

Structural Reactivity Profile

The molecule contains three reactive components:

  • Aldehyde group : Prone to nucleophilic addition, oxidation, and condensation reactions.

  • Piperidinylmethyl substituent : Potential for alkylation, hydrogen bonding, or participation in Mannich-type reactions.

  • Dimethyl-substituted aromatic ring : Electron-donating methyl groups may influence electrophilic substitution patterns.

Aldehyde-Specific Reactions

  • Nucleophilic Addition :
    The aldehyde group could react with amines, hydrazines, or alcohols to form imines, hydrazones, or acetals, respectively. For example:

    RCHO+H2N R RCH N R +H2O\text{RCHO}+\text{H}_2\text{N R }\rightarrow \text{RCH N R }+\text{H}_2\text{O}

    Similar reactions are observed in benzaldehyde derivatives with electron-donating substituents .

  • Oxidation :
    Oxidation to the corresponding carboxylic acid (e.g., using KMnO₄ or CrO₃) is plausible but may be sterically hindered by the piperidinylmethyl group .

  • Condensation Reactions :
    Participation in Claisen-Schmidt or Biginelli-type condensations with ketones or urea derivatives could yield α,β-unsaturated carbonyl compounds or dihydropyrimidinones .

Piperidinylmethyl Substituent Reactivity

  • Alkylation/Quaternization :
    The tertiary amine in the piperidine ring could undergo alkylation with alkyl halides or quaternization with methyl iodide .
    Example:

    R3N+CH3IR3N+CH3I\text{R}_3\text{N}+\text{CH}_3\text{I}\rightarrow \text{R}_3\text{N}^+\text{CH}_3\text{I}^-
  • Mannich Reactions :
    The piperidinyl nitrogen might act as a catalyst or participate in Mannich reactions with aldehydes and ketones .

Comparative Data from Analogous Compounds

Reaction Type Analog Compound Observed Outcome Source
Aldehyde Condensation3-Formylchromone derivativesFormation of pyridones via cyclization
Suzuki CouplingAryl halides with boronic acidsBiaryl formation under Pd catalysis
Curtius RearrangementCarbamate intermediatesIsocyanate formation via acyl azide pyrolysis

Challenges in Reaction Design

  • Steric Hindrance : The bulky piperidinylmethyl group at the 3-position may limit access to the aldehyde for nucleophilic attack.

  • Electronic Effects : Electron-donating methyl groups on the aromatic ring could deactivate the ring toward electrophilic substitution but stabilize intermediates in condensation reactions .

Recommended Experimental Approaches

  • Condensation with Active Methylene Compounds :
    React with malononitrile or ethyl acetoacetate in basic conditions (e.g., piperidine/EtOH) to form α,β-unsaturated nitriles or ketones .

  • Reductive Amination :
    Utilize the aldehyde with primary amines and NaBH₃CN to synthesize secondary amines.

  • Palladium-Catalyzed Cross-Coupling :
    Convert the aldehyde to an aryl halide precursor for Suzuki-Miyaura coupling with boronic acids .

Critical Data Gaps

  • No experimental pKa values or kinetic data for the aldehyde or piperidine moiety were located .

  • Stability under acidic/basic conditions or thermal decomposition pathways remain uncharacterized.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H23NO
  • Molecular Weight : 245.37 g/mol
  • CAS Number : 894213-72-0

The compound features a benzaldehyde group substituted with dimethyl and piperidine moieties, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Studies have shown that derivatives of benzaldehyde exhibit various biological activities, including:

  • Antioxidant Activity : Research indicates that analogs of this compound can effectively inhibit melanin production by targeting intracellular tyrosinase activity, making them potential candidates for treating hyperpigmentation disorders .
  • Antimicrobial Properties : The compound's structure allows it to interact with biological membranes, potentially leading to antimicrobial effects. Preliminary studies suggest its efficacy against certain bacterial strains .

Material Science

The compound's unique chemical structure makes it suitable for applications in materials science:

  • Polymer Synthesis : It can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or mechanical strength. These polymers can be utilized in various industrial applications .

Analytical Chemistry

Due to its distinctive spectral properties, this compound is used in analytical chemistry as a standard reference material:

  • Spectroscopic Analysis : The compound can be characterized using techniques such as NMR and IR spectroscopy, aiding in the development of analytical methods for detecting similar compounds in complex mixtures .

Case Study 1: Antioxidant Efficacy

A study conducted on B16F10 cells demonstrated that analogs derived from this compound exhibited strong antioxidant properties comparable to established controls. The mechanism was attributed to the inhibition of tyrosinase activity, suggesting potential applications in skin care formulations aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against various pathogens. Results indicated significant inhibition zones, highlighting its potential use as an antimicrobial agent in pharmaceuticals or coatings .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The piperidinylmethyl group may enhance the compound’s binding affinity to certain receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes in Plant Volatiles

Key differences include:

  • Substituents : The target compound has methyl and piperidinyl groups, whereas 3,4,5-trimethoxy benzaldehyde features methoxy groups. Methoxy substituents enhance electron-donating effects, increasing resonance stabilization of the aldehyde group compared to methyl substituents.
  • Biological Activity : 3,4,5-Trimethoxy benzaldehyde acts as a semiochemical, eliciting antennal responses in whiteflies exposed to infected plants . In contrast, the target compound’s piperidinyl group may confer affinity for insect neural receptors (e.g., nicotinic acetylcholine receptors) due to structural similarity to nicotine analogs .
Table 1: Key Properties of Substituted Benzaldehydes
Compound Substituents Molecular Formula Biological Role Source
Target compound 2,5-dimethyl, 3-(3-methylpiperidinyl)methyl C₁₆H₂₃NO Potential neuroactive ligand Synthetic
3,4,5-Trimethoxy benzaldehyde 3,4,5-trimethoxy C₁₀H₁₂O₄ Plant-insect semiochemical Plant volatiles
4-Hydroxy-3-methoxy benzaldehyde (Vanillin) 4-hydroxy, 3-methoxy C₈H₈O₃ Flavoring agent, antioxidant Plant extracts

Piperazine/Piperidine Derivatives

describes 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde (CAS 894370-32-2), a structural analog differing in the heterocyclic substituent:

  • Piperidine vs. Piperazine : The target compound’s piperidinyl group (6-membered ring with one nitrogen) is less polar than the piperazinyl group (6-membered ring with two nitrogens). This difference impacts solubility and bioavailability; piperazine derivatives often exhibit higher water solubility due to increased hydrogen-bonding capacity.
  • Substituent Position: The 3-methyl group on the piperidine ring (target compound) vs. the 4-methyl group on the piperazine ring (analog) alters steric interactions. This could influence binding to enzymes or receptors, such as monoamine oxidases or G-protein-coupled receptors .
Table 2: Comparison of Piperidine/Piperazine Analogs
Compound Heterocycle Substituent Position Molecular Formula Key Properties
Target compound Piperidine 3-methyl C₁₆H₂₃NO Higher lipophilicity
2,5-Dimethyl-3-[(4-methylpiperazinyl)methyl]benzaldehyde Piperazine 4-methyl C₁₅H₂₂N₂O Enhanced solubility

Hydroxy and Methoxy Benzaldehydes

highlights 4-hydroxy-3-methoxy benzaldehyde (vanillin) and 2,4-dihydroxy-2,5-dimethyl-3(2H)-furan-3-one as phytochemicals with concentration-dependent ecological roles:

  • Reactivity: Vanillin’s phenolic -OH group makes it prone to oxidation, unlike the target compound’s stable methyl and piperidinyl groups.
  • Ecological Impact: Vanillin and furanone derivatives attract pollinators or deter herbivores, whereas the target compound’s piperidinyl group may interact with insect neural pathways .

Biological Activity

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde, with the CAS number 894213-72-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and neuroprotective effects.

  • Molecular Formula : C16H23NO
  • Molecular Weight : 245.36 g/mol
  • Purity : 95%
  • LogP : 3.99 (indicating moderate lipophilicity) .

Antifungal Activity

The antifungal activity of compounds in this class has also been documented. Studies have shown that certain derivatives possess the ability to inhibit fungal growth effectively. The exact antifungal profile of this compound remains to be fully elucidated.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar benzaldehyde derivatives in models of neurodegenerative diseases. For example, modifications of benzaldehyde structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease treatment.

CompoundAChE Inhibition IC50 (μM)BuChE Inhibition IC50 (μM)
Compound X0.080.14
Compound YTBDTBD
This compoundTBDTBD

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated various alkaloid derivatives for their antibacterial potency against common pathogens. The findings indicated that structural modifications significantly influenced activity levels, suggesting that further exploration of this compound could reveal similar or enhanced efficacy .
  • Neuroprotective Research : Another research effort focused on multitarget-directed ligands derived from benzaldehydes for treating Alzheimer's disease. These compounds demonstrated significant inhibitory activity against AChE and BuChE, indicating a potential pathway for therapeutic development involving this compound .

Q & A

Q. What are the established synthetic routes for 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde?

The compound can be synthesized via nucleophilic substitution reactions involving a piperidine derivative and a benzaldehyde precursor. Key steps include:

  • Aldehyde activation : The benzaldehyde moiety is activated using electron-withdrawing groups or catalysts to enhance reactivity.
  • Piperidine coupling : 3-Methylpiperidine reacts with the activated aldehyde under controlled pH (e.g., using ammonium acetate buffer at pH 6.5) to form the methylene bridge .
  • Purification : Column chromatography or recrystallization (e.g., from methanol) is used to isolate the product .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming the methyl groups on the benzaldehyde and piperidine rings. For example, methyl protons typically appear as singlets at δ 2.1–2.3 ppm, while aromatic protons resonate at δ 7.0–7.5 ppm .
  • IR spectroscopy : Stretching frequencies for the aldehyde group (C=O) appear near 1730 cm⁻¹, and piperidine C-N bonds near 1200 cm⁻¹ .

Q. How can researchers ensure purity and stability during storage?

  • Chromatographic analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation products.
  • Storage conditions : Store under inert gas (N2 or Ar) at –20°C in amber vials to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for selective synthesis?

Advanced methods include:

  • Machine learning : Radial Basis Function (RBF) neural networks combined with genetic algorithms (GA) can predict optimal parameters (e.g., reactant concentration, current density) for electrochemical synthesis, reducing trial-and-error experimentation .
  • Molecular dynamics simulations : Study steric effects of the 3-methylpiperidine group on reaction kinetics to improve yield .

Q. How can contradictory data on biological activity be resolved?

  • Standardized assays : Compare results under identical conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in enzyme inhibition may arise from variations in assay buffers .
  • Dose-response curves : Use Hill slope analysis to differentiate between partial agonism and non-specific binding .

Q. What are the challenges in studying its interactions with biological targets?

  • Target specificity : The compound’s piperidine moiety may interact with off-target receptors (e.g., GPCRs or ion channels). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .
  • Metabolic stability : Evaluate hepatic microsomal degradation using LC-MS to identify vulnerable sites (e.g., aldehyde oxidation) .

Q. How do structural modifications affect its physicochemical properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzaldehyde ring to improve aqueous solubility while monitoring partition coefficients via shake-flask methods .
  • Steric effects : Replace the 3-methyl group on piperidine with bulkier substituents (e.g., isopropyl) to study conformational changes using X-ray crystallography .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing selectivity data?

  • ANOVA with post hoc tests : For multi-component mixtures, a 4-way repeated measures ANOVA can assess the impact of variables like mixture size and compound identity. Student-Newman-Keuls tests identify significant differences in component-odor identification profiles .

Q. How to validate synthetic intermediates in multi-step reactions?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas of unstable intermediates .

Q. What safety protocols are critical during handling?

  • Hazard mitigation : Although no GHS hazards are reported, use fume hoods and nitrile gloves to avoid inhalation/skin contact. Monitor for aldehyde-related sensitization .

Data Interpretation and Troubleshooting

Q. Why do selectivity curves for related compounds show parabolic trends?

Parabolic selectivity (e.g., initial increase followed by decrease in methyl benzaldehyde production) often reflects competing reaction pathways. For example:

  • Kinetic vs. thermodynamic control : Early intermediates favor faster-forming products, while prolonged reactions favor thermodynamically stable byproducts .

Q. How to address low yields in piperidine coupling reactions?

  • Catalyst screening : Test alternatives to piperidine (e.g., morpholine or DBU) to enhance nucleophilicity.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.